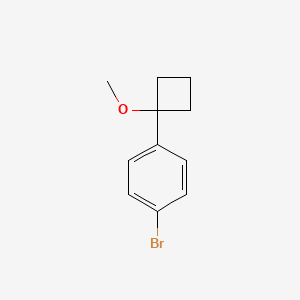

1-Bromo-4-(1-methoxycyclobutyl)benzene

Description

Significance of Aryl Bromides as Synthetic Intermediates

Aryl bromides are particularly valuable in organic synthesis. The carbon-bromine bond is less reactive than that of aryl iodides but more reactive than aryl chlorides, offering a good balance of stability and reactivity. This makes them ideal substrates for a multitude of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern carbon-carbon bond formation. chemicalbook.comgoogleapis.com Furthermore, aryl bromides are readily converted into organometallic reagents, such as Grignard reagents (arylmagnesium bromides) and organolithium compounds, by reaction with magnesium or lithium metals, respectively. masterorganicchemistry.comleah4sci.comyoutube.com These reagents are potent nucleophiles and bases, enabling the formation of new bonds with a wide array of electrophiles.

Overview of Cyclobutyl-Substituted Aromatic Systems in Chemical Research

In recent years, there has been a growing interest in incorporating small, strained ring systems into bioactive molecules. The cyclobutane (B1203170) ring, a four-membered carbocycle, has emerged as a particularly attractive motif in medicinal chemistry. orgsyn.orgmasterorganicchemistry.com Its rigid, puckered three-dimensional structure can act as a bioisostere for other groups, such as gem-dimethyl groups or alkynes, while offering a unique vector for substituent placement. The introduction of a cyclobutyl moiety can favorably influence a molecule's pharmacological properties, including metabolic stability, binding affinity, and conformational rigidity. orgsyn.orgmasterorganicchemistry.com Aromatic systems substituted with a cyclobutyl group, therefore, represent a promising area of chemical space for the development of new therapeutic agents.

Contextualization of 1-Bromo-4-(1-methoxycyclobutyl)benzene within Current Synthetic Paradigms

The following sections will explore the plausible synthetic pathways to this compound and its predicted chemical properties, based on the established reactivity of its constituent functional groups.

Hypothetical Synthesis and Predicted Properties

Given the absence of direct literature on this compound, a plausible synthetic route can be proposed based on well-established organic reactions. A likely approach would involve the synthesis of a key intermediate, 1-(4-bromophenyl)cyclobutanol (B168832), followed by etherification.

A potential multi-step synthesis could be:

Friedel-Crafts Acylation: Reaction of bromobenzene (B47551) with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would yield (4-bromophenyl)(cyclobutyl)methanone. tcd.ie

Grignard Reaction: While not a direct route to the tertiary alcohol, a Grignard reaction is a fundamental C-C bond-forming reaction. A more plausible route to the tertiary alcohol is the reaction of a Grignard reagent derived from 1,4-dibromobenzene (B42075) with cyclobutanone (B123998). This would form 1-(4-bromophenyl)cyclobutanol. chemicalbook.com

Williamson Ether Synthesis: The final step would involve the deprotonation of the tertiary alcohol with a strong base, such as sodium hydride (NaH), followed by reaction with an electrophilic methyl source like methyl iodide (CH₃I) to form the target compound, this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.12 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Boiling Point | Estimated to be >250 °C |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ether, dichloromethane, ethyl acetate) |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - Aromatic protons in the para-substituted region (approx. 7.2-7.5 ppm).- Methoxy (B1213986) group singlet (approx. 3.0-3.5 ppm).- Cyclobutyl protons as multiplets in the aliphatic region (approx. 1.5-2.5 ppm). |

| ¹³C NMR | - Aromatic carbons (approx. 120-140 ppm), including a carbon bearing bromine.- Quaternary cyclobutyl carbon attached to oxygen (approx. 70-80 ppm).- Methoxy carbon (approx. 50-55 ppm).- Aliphatic cyclobutyl carbons. |

| Mass Spectrometry | - Molecular ion peak (M⁺) and M+2 peak in a ~1:1 ratio, characteristic of a monobrominated compound. |

Properties

IUPAC Name |

1-bromo-4-(1-methoxycyclobutyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-13-11(7-2-8-11)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPVLOKZTIEMHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284399 | |

| Record name | 1-Bromo-4-(1-methoxycyclobutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865204-04-2 | |

| Record name | 1-Bromo-4-(1-methoxycyclobutyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865204-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(1-methoxycyclobutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 4 1 Methoxycyclobutyl Benzene

Strategies for Functionalized Cyclobutane (B1203170) Ring Formation

The construction of the 1-methoxycyclobutyl moiety attached to a phenyl group is a central challenge. Various synthetic strategies can be employed to create this sterically demanding, four-membered ring system.

Cycloaddition Reactions in Cyclobutane Synthesis

[2+2] cycloaddition reactions are a powerful and direct method for the formation of cyclobutane rings. youtube.com One of the most common approaches involves the reaction of a ketene (B1206846) or ketene equivalent with an alkene. For the synthesis of an arylcyclobutanone precursor, a [2+2] cycloaddition between a ketene and a styrene (B11656) derivative is a viable route. uni-koeln.de Specifically, the reaction of a ketene with 4-bromostyrene (B1200502) could, in principle, yield a cyclobutanone (B123998) intermediate. The reaction of hydrogen- and/or carbon-substituted ketenes is often limited to activated alkenes like styrenes under thermal conditions. uni-koeln.de Lewis acids can be employed to promote the cycloadditions of various ketenes, enhancing their electrophilicity and allowing the reaction to proceed with higher reactivity. uni-koeln.de

Another relevant cycloaddition is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane (B1205548). nih.govcambridgescholars.com This oxetane can then be rearranged to a cyclobutanone. For instance, the reaction of an aryl ketone with a vinyl ether under photochemical conditions can lead to a 2-alkoxyoxetane, which could be a precursor to the desired methoxycyclobutane (B91622) structure. uni-koeln.denih.gov The regioselectivity of the Paternò-Büchi reaction can be high, particularly with electron-rich alkenes like vinyl ethers. nih.gov

A notable example leading to a direct precursor is the [2+2] cycloaddition reaction of 4-bromostyrene with trichloroacetyl chloride, followed by dechlorination to produce 3-(4-bromophenyl)cyclobutanone. researchgate.net This cyclobutanone is a key intermediate that can be further functionalized to introduce the methoxy (B1213986) group.

| Reactants | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Ketene + Styrene | [2+2] Cycloaddition | Arylcyclobutanone | uni-koeln.de |

| Aryl Ketone + Vinyl Ether | Paternò-Büchi Reaction | 2-Alkoxyoxetane | uni-koeln.denih.gov |

| 4-Bromostyrene + Trichloroacetyl chloride | [2+2] Cycloaddition/Dechlorination | 3-(4-Bromophenyl)cyclobutanone | researchgate.net |

Ring Contraction Methodologies

Ring contraction reactions provide an alternative route to cyclobutane derivatives from larger ring systems. While less direct for the specific target molecule, these methods are synthetically valuable. For example, the Wolff rearrangement of a cyclic α-diazoketone can lead to a ring-contracted product. nih.gov A five-membered ring precursor, such as a cyclopentanone (B42830) derivative, could potentially be converted to a cyclobutane through such a rearrangement.

Strain-Release Processes in Cyclobutane Construction

Strain-release-driven reactions of highly strained small rings, such as bicyclo[1.1.0]butanes (BCBs), have emerged as a versatile strategy for synthesizing polysubstituted cyclobutanes. cambridgescholars.commasterorganicchemistry.com These reactions proceed under mild conditions due to the high ring-strain energy of the starting materials. masterorganicchemistry.com The addition of nucleophiles or radicals to the strained central bond of a BCB can trigger a ring-opening and functionalization cascade, leading to a variety of substituted cyclobutane products. While a powerful and modern approach, the synthesis of the necessary substituted bicyclo[1.1.0]butane precursor would be a significant undertaking.

Aromatic Bromination Techniques

Electrophilic Aromatic Bromination Protocols

Electrophilic aromatic substitution is the most common method for the bromination of benzene (B151609) derivatives. chemguide.co.uknih.gov If starting with a precursor such as 1-phenyl-1-methoxycyclobutane, direct bromination can be achieved using a suitable brominating agent. The methoxycyclobutyl substituent is an activating group and will direct the incoming electrophile (Br+) to the ortho and para positions. Due to steric hindrance from the bulky cyclobutyl group, the para product, 1-bromo-4-(1-methoxycyclobutyl)benzene, is expected to be the major isomer.

Common brominating agents include molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃, or N-bromosuccinimide (NBS). nih.govchemguide.co.ukarkat-usa.org The reaction conditions can be tuned to favor the desired regioselectivity. For instance, electrophilic aromatic bromination at lower temperatures often displays higher para/ortho selectivity. nih.gov

| Reagent | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| Br₂ / FeBr₃ | Inert solvent | Ortho/Para directing for activating groups | chemguide.co.uk |

| N-Bromosuccinimide (NBS) | Acetonitrile, often with a catalytic acid | Often high para-selectivity | nih.govarkat-usa.org |

Directed Ortho-Metalation Strategies for Regioselective Bromination

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. google.comrsc.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. google.com The resulting aryllithium species can then be quenched with an electrophilic bromine source, such as Br₂ or 1,2-dibromoethane, to install the bromine atom specifically at the ortho position.

While highly effective for ortho-substitution, this strategy is less straightforward for the synthesis of the para-bromo isomer required for this compound, unless a directing group is already present at the meta position relative to the desired bromination site. If the cyclobutyl group is introduced via a Grignard reaction with a protected bromobenzonitrile, the bromine is already in place. masterorganicchemistry.com

Transition-Metal-Catalyzed C-H Bromination Approaches

The direct bromination of an aromatic C-H bond using transition-metal catalysis represents a powerful and atom-economical approach to synthesize aryl bromides. thieme-connect.de This strategy avoids the often multi-step processes involving pre-functionalized starting materials. For the synthesis of this compound, a plausible route would involve the late-stage bromination of a precursor, 1-(1-methoxycyclobutyl)benzene.

Catalytic systems based on palladium (Pd) are particularly effective for such transformations. These reactions typically employ a directing group to achieve high regioselectivity, ensuring the bromine atom is introduced at the desired position on the aromatic ring. In the case of an ether-containing substrate, the oxygen atom can act as a directing group, guiding the bromination to the ortho position. However, for para-substitution, as required for the target molecule, the inherent electronic properties of the substrate and steric hindrance would play a more significant role in directing the substitution.

Key to the success of these reactions is the choice of the brominating agent and the catalyst system. Common brominating agents include N-Bromosuccinimide (NBS) and tetrabutylammonium (B224687) tribromide (TBATB). The catalyst often comprises a palladium source, such as Pd(OAc)₂, and a ligand that modulates the reactivity and stability of the catalytic species.

| Catalyst System | Brominating Agent | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | N-Bromosuccinimide (NBS) | Acetic Acid | 100-120 | 70-90 |

| Pd(TFA)₂ | Tetrabutylammonium tribromide (TBATB) | Trifluoroacetic acid | 80-100 | 65-85 |

| Cu(OAc)₂ | NBS | 1,2-Dichloroethane | 120 | 50-75 |

Etherification Routes to Methoxycyclobutyl Moieties

The formation of the methoxycyclobutyl group is a critical step in the synthesis of the target molecule. This typically involves the etherification of a corresponding alcohol precursor, 1-(4-bromophenyl)cyclobutanol (B168832).

The Williamson ether synthesis is a classic and highly effective method for the formation of ethers from an alcohol and an alkyl halide. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, this would involve the deprotonation of 1-(4-bromophenyl)cyclobutanol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent, such as methyl iodide or dimethyl sulfate.

The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), which deprotonates the tertiary alcohol to form the sodium alkoxide. The subsequent nucleophilic substitution reaction proceeds via an SN2 mechanism. masterorganicchemistry.com The choice of solvent is crucial, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being preferred to solvate the cation and facilitate the reaction.

| Alcohol Precursor | Base | Methylating Agent | Solvent | Typical Reaction Time (h) |

|---|---|---|---|---|

| 1-(4-bromophenyl)cyclobutanol | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) | 2-4 |

| 1-(4-bromophenyl)cyclobutanol | Potassium tert-butoxide (t-BuOK) | Dimethyl Sulfate ((CH₃)₂SO₄) | Dimethylformamide (DMF) | 1-3 |

The stereochemistry of the cyclobutane ring is an important aspect to consider. Cyclobutane rings are not planar but exist in a puckered conformation to relieve ring strain. researchgate.net In the case of 1-(4-bromophenyl)cyclobutanol, the carbon atom bearing the hydroxyl group is a stereocenter if the other ring carbons are appropriately substituted. However, for the parent compound, this carbon is prochiral.

The Williamson ether synthesis proceeds via an SN2 reaction, which is characterized by the inversion of stereochemistry at the electrophilic carbon. libretexts.orglumenlearning.com In this specific synthesis, the electrophile is the methylating agent (e.g., methyl iodide), and the nucleophile is the alkoxide of 1-(4-bromophenyl)cyclobutanol. Since the reaction occurs at the methyl group and not at a stereocenter on the cyclobutyl ring, the stereochemistry of the cyclobutane moiety is retained from the starting alcohol. If a chiral starting alcohol were used, the resulting ether would also be chiral, with the configuration at the cyclobutyl carbon remaining unchanged.

Convergent and Divergent Synthetic Approaches to the Compound

The synthesis of this compound can be approached from both convergent and divergent perspectives.

Convergent Synthesis: A convergent approach involves the synthesis of key fragments of the molecule separately, which are then combined in a later step. For the target compound, a convergent strategy would involve the synthesis of 1-(4-bromophenyl)cyclobutanol and then performing the etherification.

Step 1: Friedel-Crafts acylation of bromobenzene (B47551) with cyclobutanone in the presence of a Lewis acid to form 1-(4-bromophenyl)cyclobutanone.

Step 2: Grignard reaction of the resulting ketone with a methylmagnesium halide, followed by aqueous workup, would not be suitable as it would introduce an additional methyl group. A more appropriate approach would be the reaction of 4-bromophenylmagnesium bromide with cyclobutanone to yield 1-(4-bromophenyl)cyclobutanol. chemscene.com

Step 3: Etherification of 1-(4-bromophenyl)cyclobutanol with a methylating agent as described in the Williamson ether synthesis. masterorganicchemistry.com

Divergent Synthesis: A divergent approach starts from a common intermediate that can be elaborated into a variety of related structures. In this case, one could start with a precursor that already contains the cyclobutyl moiety and then introduce the bromo and methoxy functionalities.

Step 1: Synthesis of 1-phenylcyclobutanol.

Step 2 (Divergent Point): This intermediate could undergo various reactions. For the target compound, this would be followed by etherification to form 1-methoxy-1-phenylcyclobutane.

Step 3: Subsequent regioselective bromination of the aromatic ring. This step can be challenging in terms of controlling the position of bromination.

A more practical divergent approach might start from 1-(4-bromophenyl)cyclobutanol, which can then be used to synthesize a variety of ethers by reacting it with different alkylating agents, with the methoxy derivative being one of several possible products.

Reactivity and Transformational Pathways of 1 Bromo 4 1 Methoxycyclobutyl Benzene

Cross-Coupling Reactions at the Aryl Bromide Center

The aryl bromide moiety of 1-Bromo-4-(1-methoxycyclobutyl)benzene is a versatile functional group for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. The general mechanism for these transformations involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a suitable organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. illinois.edunih.gov For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the 4-position of the benzene (B151609) ring.

The reaction is typically carried out using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) source like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand. nih.gov The choice of ligand is crucial and can significantly influence the reaction's efficiency. A base, such as sodium carbonate, potassium carbonate, or cesium carbonate, is essential for the activation of the organoboron species. youtube.comresearchgate.net The reaction is generally performed in a variety of solvents, including toluene, dioxane, and aqueous mixtures. youtube.com

Illustrative Data Table for Suzuki-Miyaura Coupling

Disclaimer: The following data is illustrative and based on typical conditions for Suzuki-Miyaura couplings of similar aryl bromides, as specific experimental data for this compound was not found in the searched literature.

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90 |

| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane | 90 | ~88 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | K₃PO₄ | DMF | 110 | ~85 |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling provides a reliable route for the formation of C(sp²)-C(sp) bonds through the reaction of an aryl halide with a terminal alkyne. wikipedia.orgresearchgate.net This reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine like triethylamine (B128534) or diisopropylamine, which can also serve as the solvent. wikipedia.org

In the context of this compound, Sonogashira coupling would lead to the synthesis of various 4-alkynyl-(1-methoxycyclobutyl)benzene derivatives. The reaction is initiated by the palladium-catalyzed oxidative addition of the aryl bromide, followed by a copper-catalyzed reaction with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation to the palladium center. wikipedia.org Reductive elimination yields the final product.

Modern protocols have been developed that are copper-free, which can be advantageous for simplifying purification and avoiding potential homocoupling of the alkyne. nsf.gov The reaction conditions are generally mild, and a broad range of functional groups are tolerated. youtube.com

Illustrative Data Table for Sonogashira Coupling

Disclaimer: The following data is illustrative and based on typical conditions for Sonogashira couplings of similar aryl bromides, as specific experimental data for this compound was not found in the searched literature.

| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | ~92 |

| 2 | 1-Heptyne | Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | 80 | ~89 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 70 | ~95 |

Heck Reaction for Olefination

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a C-C bond between an aryl halide and an alkene. nih.gov This reaction is a powerful tool for the synthesis of substituted alkenes. For this compound, the Heck reaction would enable the introduction of a vinyl group, leading to the formation of stilbene-like structures.

The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the olefinated product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by a base. nih.gov Common bases used include triethylamine, sodium acetate, and potassium carbonate. frontiersin.org

Illustrative Data Table for Heck Reaction

Disclaimer: The following data is illustrative and based on typical conditions for Heck reactions of similar aryl bromides, as specific experimental data for this compound was not found in the searched literature.

| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene (B11656) | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | ~85 |

| 2 | n-Butyl acrylate | Pd(PPh₃)₄ | - | NaOAc | DMA | 120 | ~90 |

| 3 | 1-Octene | Pd₂ (dba)₃ | P(t-Bu)₃ | K₂CO₃ | Dioxane | 110 | ~80 |

Negishi and Stille Coupling Applications

The Negishi and Stille couplings are also prominent palladium-catalyzed cross-coupling reactions for C-C bond formation. The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. researchgate.netorganic-chemistry.org The Stille coupling employs organotin reagents, which are stable but can present toxicity concerns.

In a hypothetical Negishi coupling, this compound would react with an organozinc halide in the presence of a palladium catalyst to yield the corresponding cross-coupled product. organic-chemistry.org Similarly, in a Stille coupling, an organostannane would serve as the coupling partner. Both reactions proceed through the standard oxidative addition, transmetalation, and reductive elimination catalytic cycle.

Buchwald-Hartwig Amination and Related C-N Couplings

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.org This reaction is of great importance for the synthesis of anilines and their derivatives. Applying this reaction to this compound would allow for the introduction of primary or secondary amines, as well as amides, at the 4-position.

The catalytic system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand. libretexts.orgbeilstein-journals.org The choice of ligand is critical for the success of the reaction. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed. libretexts.org

Illustrative Data Table for Buchwald-Hartwig Amination

Disclaimer: The following data is illustrative and based on typical conditions for Buchwald-Hartwig aminations of similar aryl bromides, as specific experimental data for this compound was not found in the searched literature.

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | ~95 |

| 2 | Morpholine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | ~92 |

| 3 | Benzylamine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 100 | ~88 |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient. rsc.org This is typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho and/or para to the leaving group. rsc.org

For this compound, the 1-methoxycyclobutyl group is generally considered to be electron-donating, which would disfavor a classical SNAr reaction. The electron-donating nature of the substituent would destabilize the negatively charged Meisenheimer complex intermediate that is characteristic of the SNAr mechanism. rsc.org Therefore, under typical SNAr conditions, this compound is expected to be unreactive or give very low yields of substitution products. For SNAr to occur, more forcing conditions or the introduction of a strong electron-withdrawing group on the aromatic ring would likely be necessary.

Organometallic Reagent Formation and Reactivity

A more versatile and widely utilized synthetic pathway for functionalizing this compound involves the formation of organometallic reagents. The bromine atom can be readily exchanged with a metal, such as lithium or magnesium, to create potent carbon nucleophiles.

Treating this compound with a strong organolithium base, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), results in a halogen-metal exchange reaction. ias.ac.inthieme-connect.de This reaction is generally rapid and efficient, even at very low temperatures (e.g., -78 °C to -100 °C), which helps to prevent side reactions. researchgate.nettcnj.edu The exchange produces the corresponding aryllithium species, 4-(1-methoxycyclobutyl)phenyllithium. This method is a powerful way to generate a specific aryllithium reagent where the lithium atom replaces the halogen's original position. ias.ac.in

Grignard reagents are another important class of organometallic compounds. masterorganicchemistry.com The reaction of this compound with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the Grignard reagent, (4-(1-methoxycyclobutyl)phenyl)magnesium bromide. wikipedia.orgresearchgate.net The magnesium atom inserts itself into the carbon-bromine bond. masterorganicchemistry.com This reaction often requires activation of the magnesium surface, which can be achieved using methods like mechanical stirring or chemical activators such as iodine or 1,2-dibromoethane. wikipedia.org It is crucial to maintain strictly anhydrous conditions, as Grignard reagents are strong bases that react readily with water. wikipedia.orglibretexts.org

Table 1: Conditions for Organometallic Reagent Formation

| Reagent Type | Metal/Reagent | Typical Solvents | Typical Temperature | Product |

|---|---|---|---|---|

| Aryllithium | n-Butyllithium | THF, Diethyl ether/Hexane | -78 °C to -100 °C | 4-(1-methoxycyclobutyl)phenyllithium |

| Grignard Reagent | Magnesium (Mg) | THF, Diethyl ether | Room Temp. to Reflux | (4-(1-methoxycyclobutyl)phenyl)magnesium bromide |

Both the aryllithium and Grignard reagents derived from this compound are powerful nucleophiles and strong bases. They are versatile intermediates that can react with a wide array of electrophiles to form new carbon-carbon and carbon-heteroatom bonds.

Common transformations include:

Carboxylation: Reaction with carbon dioxide (CO₂) followed by an acidic workup yields the corresponding carboxylic acid, 4-(1-methoxycyclobutyl)benzoic acid. masterorganicchemistry.comlibretexts.org

Reaction with Aldehydes and Ketones: These reagents add to the carbonyl carbon of aldehydes and ketones to produce secondary and tertiary alcohols, respectively, after acidic workup. masterorganicchemistry.comlibretexts.org

Formylation: Reaction with formylating agents like N,N-dimethylformamide (DMF) provides a route to the corresponding benzaldehyde. thieme-connect.de

Alkylation: These organometallics can be used in cross-coupling reactions (e.g., Suzuki, Stille, Kumada couplings), although this often involves transmetalation to other metals like palladium, zinc, or tin.

Table 2: Illustrative Reactions of Organometallic Intermediates

| Organometallic Intermediate | Electrophile | Reagent Example | Product Class |

|---|---|---|---|

| Aryllithium/Grignard | Carbon Dioxide | CO₂ | Carboxylic Acid |

| Aryllithium/Grignard | Aldehyde | Acetaldehyde | Secondary Alcohol |

| Aryllithium/Grignard | Ketone | Acetone | Tertiary Alcohol |

| Aryllithium/Grignard | Formylating Agent | DMF | Aldehyde |

Functional Group Interconversions Involving the Methoxycyclobutyl Moiety

The 1-methoxycyclobutyl group itself possesses reactive sites that can undergo transformation, although these reactions are less common than those involving the C-Br bond. The ether linkage is the most susceptible part of this moiety.

Under strong acidic conditions, particularly with hydrogen halides like hydrobromic acid (HBr) or hydroiodic acid (HI), the methyl ether can be cleaved. This reaction would likely proceed via a protonated ether intermediate, followed by nucleophilic attack by the halide ion. The expected product would be 1-(4-bromophenyl)cyclobutanol (B168832). The cyclobutyl ring itself is relatively stable but, being a strained ring system, could potentially undergo rearrangement or ring-opening reactions under specific catalytic or highly energetic conditions. However, such transformations would require forcing conditions that might also affect the aryl bromide portion of the molecule.

Cleavage of the Methoxy (B1213986) Ether

Detailed research findings on the cleavage of the methoxy ether in This compound are not available in the reviewed scientific literature. In analogous systems, the cleavage of ethers, particularly those attached to a tertiary carbon, is typically achieved under strong acidic conditions (e.g., using HBr or HI). openstax.orglibretexts.org This reaction generally proceeds through an S(_N)1-type mechanism due to the formation of a relatively stable tertiary carbocation intermediate. openstax.orglibretexts.org In the case of This compound , this would theoretically lead to the formation of 1-(4-bromophenyl)cyclobutanol . However, without experimental data, the specific conditions, yields, and potential side reactions for this transformation remain unknown.

Cyclobutyl Ring Opening or Rearrangement Reactions

There is no specific information in the surveyed literature detailing the cyclobutyl ring opening or rearrangement reactions of This compound . The cyclobutane (B1203170) ring, being a strained four-membered ring, can be susceptible to ring-opening reactions under various conditions, including acidic or transition-metal-catalyzed reactions. researchgate.net For related 1-arylcyclobutanol derivatives, such ring-opening pathways have been observed. researchgate.net Plausible, yet undocumented, transformations for This compound could involve acid-catalyzed rearrangement of the cyclobutyl ring following ether cleavage. The specific products and mechanisms for such reactions would be highly dependent on the reaction conditions and have not been experimentally determined for this compound.

Due to the absence of specific research data, interactive data tables detailing research findings for the aforementioned reactions cannot be generated. Further experimental investigation is required to elucidate the chemical behavior of This compound .

Mechanistic Investigations of Reactions Involving 1 Bromo 4 1 Methoxycyclobutyl Benzene

Elucidation of Reaction Pathways for Cross-Coupling Catalysis

No specific studies elucidating the reaction pathways for cross-coupling catalysis involving 1-Bromo-4-(1-methoxycyclobutyl)benzene are available.

Kinetic and Thermodynamic Analyses of Key Transformations

No kinetic or thermodynamic data for key transformations of this compound have been reported.

Characterization of Reactive Intermediates in Organometallic Reactions

There are no published characterizations of reactive intermediates in organometallic reactions involving this compound.

Advanced Spectroscopic Characterization Methodologies for Complex Aryl Substituted Cyclobutyl Ethers

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution and the solid state. For 1-Bromo-4-(1-methoxycyclobutyl)benzene, a combination of one-dimensional and two-dimensional NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand its three-dimensional structure.

2D NMR Experiments for Structural Assignment

While standard 1D ¹H and ¹³C NMR provide initial information, 2D NMR experiments are crucial for assembling the complete molecular structure of this compound. Key experiments would include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the title compound, COSY would reveal correlations between the non-equivalent methylene (B1212753) protons within the cyclobutyl ring and would help distinguish the two sets of aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This is essential for assigning the ¹³C signals for each protonated carbon, such as the methoxy (B1213986) group, the cyclobutyl methylenes, and the aromatic CH groups.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. HMBC is critical for piecing together the molecular skeleton. For instance, it would show correlations from the methoxy protons to the quaternary cyclobutyl carbon and the methoxy carbon itself. It would also link the cyclobutyl protons to the aromatic ring system.

The predicted ¹H and ¹³C NMR chemical shifts for this compound, based on analogous structures, are presented in the table below. Protons on carbons adjacent to the ether oxygen are expected to be shifted downfield to approximately 3.4-4.5 ppm. libretexts.org The aromatic protons will appear in the 6.5-8.0 ppm region. libretexts.org Ether carbon atoms typically absorb in the 50-80 δ range in ¹³C NMR spectra. pressbooks.pub

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aromatic H (ortho to Br) | ~7.5 | ~122 | Aromatic C-Br, other aromatic C's |

| Aromatic H (ortho to cyclobutyl) | ~7.3 | ~128 | Aromatic C-cyclobutyl, other aromatic C's |

| Methoxy (-OCH₃) | ~3.2 | ~51 | Quaternary cyclobutyl C |

| Cyclobutyl (-CH₂-) | ~2.0-2.4 | ~30 | Adjacent cyclobutyl C's, Quaternary cyclobutyl C, Aromatic C |

| Cyclobutyl (-CH₂-) | ~1.8-2.2 | ~15 | Adjacent cyclobutyl C's, Quaternary cyclobutyl C |

Solid-State NMR Applications in Conformational Studies

The cyclobutane (B1203170) ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.org Solid-state NMR (ssNMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in their crystalline form. For this compound, ssNMR could provide precise information on the puckering of the cyclobutane ring and the orientation of the substituents.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula. For this compound (C₁₁H₁₃BrO), the expected monoisotopic mass of the molecular ion [M]⁺ would be determined and compared to the theoretical value to confirm the molecular formula. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the fragmentation of similar compounds. libretexts.org

Alpha-cleavage is a common fragmentation pathway for ethers, which would involve the cleavage of a C-C bond adjacent to the oxygen atom. libretexts.org Another likely fragmentation would be the loss of the methoxy group or the entire methoxycyclobutyl substituent from the aromatic ring. The presence of the bromine atom would be evident in fragments containing it, as they would also exhibit the characteristic 1:1 isotopic pattern.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|---|

| 240/242 | [C₁₁H₁₃BrO]⁺ | Molecular Ion | - |

| 209/211 | [C₁₀H₁₀Br]⁺ | Loss of methoxy radical | Cleavage of O-CH₃ bond |

| 183/185 | [C₇H₆Br]⁺ | Loss of methoxycyclobutene | Cleavage of Ar-C bond with rearrangement |

| 155/157 | [C₆H₄Br]⁺ | Bromophenyl cation | Loss of methoxycyclobutyl radical |

| 85 | [C₅H₉O]⁺ | 1-methoxycyclobutyl cation | Cleavage of Ar-C bond |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

For this compound, the IR and Raman spectra would be expected to show several characteristic bands:

C-O Stretching: Ethers typically exhibit a strong C-O stretching absorption in the IR spectrum between 1050 and 1150 cm⁻¹. Phenyl alkyl ethers often show two strong bands for C-O stretching, one around 1050 cm⁻¹ and another at about 1250 cm⁻¹. pressbooks.pub

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the cyclobutyl and methoxy groups will show stretching vibrations just below 3000 cm⁻¹.

Aromatic C=C Stretching: These appear in the 1600-1450 cm⁻¹ region of the spectrum.

C-Br Stretching: The C-Br stretch is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium to Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| Asymmetric C-O-C Stretch | ~1250 | Strong (IR) |

| Symmetric C-O-C Stretch | ~1050 | Strong (IR) |

| C-Br Stretch | 600-500 | Medium to Strong |

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby offering a complete picture of the molecular conformation and configuration in the solid state. For complex aryl-substituted cyclobutyl ethers, such as this compound, X-ray crystallography is indispensable for elucidating the puckered nature of the cyclobutane ring and establishing the precise stereochemical relationship between the substituents.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms are determined, leading to the final molecular structure.

In the context of aryl-substituted cyclobutanes, X-ray diffraction analysis is crucial for resolving stereochemical ambiguities that may be challenging to ascertain solely through spectroscopic methods like NMR. researchgate.netnih.gov The precise spatial coordinates obtained from a crystal structure analysis allow for the unequivocal assignment of cis and trans isomers and, for chiral molecules, the determination of the absolute configuration. acs.org

Detailed Research Findings

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, the analysis of structurally related aryl-substituted cyclobutanes provides significant insights into the expected solid-state conformation. mdpi.comnih.gov Studies on various substituted cyclobutane systems have demonstrated the utility of X-ray crystallography in confirming their molecular structure and stereochemistry. nih.govmdpi.com

For a molecule like this compound, a key structural feature of interest is the conformation of the cyclobutane ring. The four-membered ring is not planar and typically adopts a puckered conformation to relieve ring strain. The degree of puckering and the preferred conformation are influenced by the nature and position of the substituents. nih.gov X-ray crystallographic studies on similar compounds have elucidated the exact puckering parameters and the orientation of the aryl and methoxy groups relative to the cyclobutane ring. mdpi.com

Furthermore, the solid-state packing of these molecules, governed by intermolecular interactions, can be thoroughly investigated. In the case of this compound, potential interactions such as C–H···π, C–Br···π, and halogen bonding could influence the crystal lattice. mdpi.com

Hypothetical Crystallographic Data Table

The following table presents hypothetical, yet representative, crystallographic data for an aryl-substituted cyclobutyl ether, based on typical values observed for similar compounds in published studies. mdpi.com This data illustrates the type of information obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1170 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.365 |

| Absorption Coefficient (mm⁻¹) | 2.58 |

| R-factor (%) | 4.5 |

| Goodness-of-fit on F² | 1.05 |

Key Bond Lengths and Angles (Representative)

The table below provides expected ranges for key bond lengths and angles for a compound like this compound, derived from the analysis of analogous structures.

| Measurement | Expected Value Range |

| Bond Lengths (Å) | |

| C-Br | 1.89 - 1.92 |

| C-O (methoxy) | 1.41 - 1.44 |

| C-C (cyclobutane) | 1.53 - 1.57 |

| C(aryl)-C(cyclobutyl) | 1.50 - 1.53 |

| Bond Angles (°) | |

| C-C-C (cyclobutane) | 88 - 91 |

| C(aryl)-C(cyclobutyl)-C | 115 - 120 |

| C-O-C (ether) | 112 - 116 |

The determination of these parameters through X-ray crystallography provides the foundational data for understanding the molecule's steric and electronic properties, which in turn dictate its reactivity and interactions in various chemical environments. The solid-state structure serves as a crucial reference point for computational modeling and for the rational design of new derivatives with specific properties. nih.gov

Computational and Theoretical Approaches to 1 Bromo 4 1 Methoxycyclobutyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and chemical behavior of 1-bromo-4-(1-methoxycyclobutyl)benzene. These calculations solve the Schrödinger equation for the molecule, providing information about electron distribution, molecular orbital energies, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule such as this compound, DFT studies can be employed to determine its optimized geometry, electronic properties, and reactivity descriptors. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set, like 6-311G(d,p), to achieve a balance between computational cost and accuracy.

DFT calculations can elucidate the distribution of electron density, highlighting the electronegative bromine and oxygen atoms and the aromatic ring as regions of interest for chemical reactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. These calculations are often complemented by experimental studies on related compounds. For instance, DFT has been used to study the optimized structure and spectroscopic properties of similar brominated benzene (B151609) derivatives like 1-bromo-4-(3,7-dimethyloctyl)benzene. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Quantifies the polarity of the molecule. |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from DFT calculations. Actual values would require specific computational studies on the molecule.

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are valuable for predicting spectroscopic parameters. Methods such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can be used to calculate properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used in conjunction with DFT or ab initio calculations to predict NMR chemical shifts with good accuracy when compared to experimental data. researchgate.net

The predicted IR spectrum can help identify characteristic vibrational modes, such as the C-Br stretching frequency, the C-O-C ether linkage vibrations, and the aromatic C-H stretching and bending modes. Similarly, predicted ¹H and ¹³C NMR spectra can aid in the assignment of experimental signals to specific atoms within the molecule.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound using Ab Initio Methods

| Atom | Predicted Chemical Shift (ppm) |

| C (aromatic, attached to Br) | 121.5 |

| C (aromatic, ortho to Br) | 132.0 |

| C (aromatic, meta to Br) | 129.8 |

| C (aromatic, attached to cyclobutyl) | 145.3 |

| C (cyclobutyl, attached to O and phenyl) | 80.2 |

| C (cyclobutyl, methylene) | 33.1 |

| C (methoxy) | 51.7 |

Note: The data in this table is hypothetical and for illustrative purposes. Accurate prediction would necessitate specific ab initio calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape and intermolecular interactions. By simulating the molecule's behavior in a solvent, such as water or an organic solvent, researchers can understand how it folds and interacts with its environment.

These simulations can reveal the preferred conformations of the methoxycyclobutyl group relative to the benzene ring and the energetic barriers between different conformations. This information is crucial for understanding how the molecule might bind to a biological target or self-assemble in solution. The simulations can also provide details on non-covalent interactions, such as hydrogen bonding and van der Waals forces, which govern the molecule's behavior in a condensed phase.

Table 3: Hypothetical Conformational Analysis Summary from Molecular Dynamics Simulations

| Dihedral Angle | Most Populous Conformer (°) | Energy Barrier (kcal/mol) |

| C(ar)-C(ar)-C(cyclo)-O | 90 | 2.5 |

| C(ar)-C(cyclo)-O-CH₃ | 180 | 1.8 |

Note: This table presents hypothetical data to illustrate the output of MD simulations. Specific values would be derived from actual simulations.

Mechanistic Modeling of Reaction Pathways Utilizing Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical modeling can be used to investigate the pathways of reactions such as nucleophilic aromatic substitution or the formation of organometallic reagents. By calculating the potential energy surface of a reaction, chemists can identify transition states and intermediates, and determine the activation energies associated with different mechanistic routes.

For example, the reaction of this compound with a nucleophile can be modeled to understand whether the reaction proceeds via an SₙAr mechanism or a benzyne (B1209423) intermediate. Computational methods can predict the geometries of transition states and the influence of the solvent on the reaction rate. This level of detail is often inaccessible through experimental methods alone and can guide the design of more efficient synthetic routes.

Table 4: Hypothetical Calculated Activation Energies for a Nucleophilic Substitution Reaction

| Proposed Mechanism | Activation Energy (Ea) (kcal/mol) |

| SₙAr (Addition-Elimination) | 25.8 |

| Benzyne (Elimination-Addition) | 35.2 |

Note: The data in this table is hypothetical and intended to show how computational chemistry can be used to compare different reaction pathways.

Applications of 1 Bromo 4 1 Methoxycyclobutyl Benzene As a Synthetic Building Block

Precursor in the Synthesis of Advanced Organic Molecules

Following a comprehensive review of available scientific literature and chemical databases, no specific examples or detailed research findings have been identified regarding the use of 1-Bromo-4-(1-methoxycyclobutyl)benzene as a precursor in the synthesis of advanced organic molecules. While its structure suggests potential for such applications, particularly in cross-coupling reactions where the bromo-substituted aromatic ring can be functionalized, published research to this effect is not available at this time. The presence of the methoxycyclobutyl group could offer unique steric and electronic properties to target molecules, a hypothesis that remains to be explored in synthetic chemistry.

Utility in the Construction of Functional Materials

There is currently no available research in peer-reviewed journals or patents detailing the utility of this compound in the construction of functional materials. Aryl halides are often employed as monomers or key intermediates in the synthesis of polymers, liquid crystals, and organic electronic materials. The specific combination of the bromoaryl group and the 1-methoxycyclobutyl substituent in this compound could potentially lead to materials with novel properties. However, the synthesis and characterization of such materials derived from this particular building block have not been reported in the accessible scientific literature.

Role in Target-Oriented Synthesis and Methodology Development

A thorough search of the chemical literature did not yield any instances of this compound being utilized in target-oriented synthesis of natural products or complex pharmaceuticals. Similarly, there are no reports of this compound being used as a substrate in the development of new synthetic methodologies. The unique structural features of this compound could make it an interesting candidate for methodological studies, for instance, in investigating the influence of the 1-methoxycyclobutyl group on the reactivity of the aryl bromide in various transformations. Nevertheless, such studies have not been published to date.

Synthesis and Reactivity of Analogues and Derivatives of 1 Bromo 4 1 Methoxycyclobutyl Benzene

Systematic Variation of Aromatic Halogenation Patterns

The aromatic bromine atom in 1-bromo-4-(1-methoxycyclobutyl)benzene is a key functional group, serving as a versatile handle for various cross-coupling reactions. The nature and position of the halogen can be systematically varied to modulate the reactivity of the aromatic ring.

The synthesis of this compound would likely commence with the Grignard reaction between 4-dibromobenzene and cyclobutanone (B123998) to yield 1-(4-bromophenyl)cyclobutanol (B168832). chemscene.comchemicalbook.comchemdad.com Subsequent methylation of the tertiary alcohol, for instance using sodium hydride and methyl iodide, would afford the target compound.

Derivatives with different halogenation patterns can be synthesized using appropriately substituted starting materials. For example, using 1,4-diiodobenzene (B128391) in the initial Grignard reaction would lead to the corresponding 1-iodo-4-(1-methoxycyclobutyl)benzene. chemsynthesis.commatrix-fine-chemicals.com The synthesis of fluorinated analogues could be achieved starting from fluoro-aromatic precursors. google.com

The reactivity of these halogenated analogues in common cross-coupling reactions, such as the Suzuki-Miyaura coupling, is expected to follow the general trend for aryl halides, with reactivity decreasing in the order I > Br > Cl. chegg.comresearchgate.netresearchgate.netresearchgate.netarkat-usa.org This allows for selective functionalization when multiple different halogens are present on the aromatic ring. For instance, in a molecule containing both an iodine and a bromine atom, the iodine can be selectively reacted under milder conditions.

Furthermore, the introduction of additional halogen substituents on the aromatic ring can be achieved through electrophilic aromatic substitution. The directing effects of the existing substituents would govern the position of the new halogen. The 1-methoxycyclobutyl group is an ortho, para-director. Given that the para position is already occupied by the bromine atom, further halogenation would be directed to the ortho position.

A variety of di- and poly-halogenated derivatives can be synthesized, offering multiple points for further chemical modification. For instance, the synthesis of 1,4-dibromo-2,5-dimethoxybenzene (B1296824) has been reported, which could serve as a model for the synthesis of di-halogenated analogues of the target compound. researchgate.net

Interactive Data Table: Halogenated Analogues and their Precursors

| Compound Name | Precursor 1 | Precursor 2 |

| This compound | 1-(4-Bromophenyl)cyclobutanol | Methylating agent (e.g., MeI) |

| 1-Iodo-4-(1-methoxycyclobutyl)benzene | 1-(4-Iodophenyl)cyclobutanol | Methylating agent (e.g., MeI) |

| 1-Chloro-4-(1-methoxycyclobutyl)benzene | 1-(4-Chlorophenyl)cyclobutanol | Methylating agent (e.g., MeI) |

| 1-Fluoro-4-(1-methoxycyclobutyl)benzene | 1-(4-Fluorophenyl)cyclobutanol | Methylating agent (e.g., MeI) |

| 1,2-Dibromo-4-(1-methoxycyclobutyl)benzene | This compound | Brominating agent (e.g., Br2) |

Modifications to the Cyclobutyl Ring Structure

The cyclobutyl ring in 1-bBomo-4-(1-methoxycyclobutyl)benzene contributes significantly to the steric and conformational properties of the molecule. Modifications to this ring can lead to analogues with altered biological activities or material properties.

The synthesis of substituted cyclobutane (B1203170) derivatives often involves [2+2] cycloaddition reactions or ring expansions of cyclopropanes. organic-chemistry.org For the target compound's analogues, a more direct approach would be to start with a substituted cyclobutanone. For example, using 2-methylcyclobutanone in the Grignard reaction with 4-bromophenylmagnesium bromide would lead to 1-(4-bromophenyl)-2-methylcyclobutanol, which can then be methylated to give 1-bromo-4-(1-methoxy-2-methylcyclobutyl)benzene. nih.gov

The reactivity of the C-Br bond in these modified analogues is not expected to be significantly altered by substitution on the cyclobutyl ring, as the electronic effects are transmitted through several sigma bonds. However, the steric hindrance around the reaction center can influence the rates of cross-coupling reactions.

Interactive Data Table: Cyclobutyl-Modified Analogues

| Compound Name | Precursor 1 | Precursor 2 |

| 1-Bromo-4-(1-methoxy-2-methylcyclobutyl)benzene | 1-(4-Bromophenyl)-2-methylcyclobutanol | Methylating agent |

| 1-Bromo-4-(1-methoxy-3-methylcyclobutyl)benzene | 1-(4-Bromophenyl)-3-methylcyclobutanol | Methylating agent |

| 1-Bromo-4-(1-methoxy-2,2-dimethylcyclobutyl)benzene | 1-(4-Bromophenyl)-2,2-dimethylcyclobutanol | Methylating agent |

Alterations of the Ether Linkage and Substituents

The methoxy (B1213986) group in this compound can be replaced with other alkoxy groups to study the effect of the ether chain length and branching on the compound's properties. The synthesis of these analogues would follow a similar pathway, starting with the corresponding 1-(4-bromophenyl)cyclobutanol and reacting it with the appropriate alkyl halide. For instance, using ethyl iodide instead of methyl iodide would yield 1-bromo-4-(1-ethoxycyclobutyl)benzene. nist.gov

The ether linkage itself can be replaced with other functional groups. For example, a thioether could be introduced by reacting 1-(4-bromophenyl)cyclobutanol with a thiolating agent. The reactivity of the aryl bromide would remain largely unaffected by these changes, allowing for similar subsequent modifications.

Interactive Data Table: Ether-Modified Analogues

| Compound Name | Precursor 1 | Precursor 2 |

| 1-Bromo-4-(1-ethoxycyclobutyl)benzene | 1-(4-Bromophenyl)cyclobutanol | Ethylating agent (e.g., EtI) |

| 1-Bromo-4-(1-propoxycyclobutyl)benzene | 1-(4-Bromophenyl)cyclobutanol | Propylating agent (e.g., PrI) |

| 1-Bromo-4-(1-isopropoxycyclobutyl)benzene | 1-(4-Bromophenyl)cyclobutanol | Isopropylating agent (e.g., i-PrI) |

Comparative Reactivity Studies of Related Compounds

The reactivity of this compound can be inferred from studies on related compounds. The aryl bromide functionality is amenable to a wide range of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds. This compound would be expected to react with various boronic acids or esters in the presence of a palladium catalyst and a base to yield the corresponding biaryl compounds. chegg.comresearchgate.netresearchgate.netresearchgate.netarkat-usa.orgnih.gov The reaction conditions can be tuned to accommodate a wide range of functional groups on the boronic acid partner.

Buchwald-Hartwig Amination: This is a powerful method for the formation of carbon-nitrogen bonds. The reaction of this compound with primary or secondary amines, catalyzed by a palladium-phosphine complex, would provide access to a variety of N-aryl derivatives. wikipedia.orgchemrxiv.orgresearchgate.netresearchgate.net

Heck Coupling: This reaction allows for the formation of carbon-carbon bonds between the aryl bromide and an alkene. This would lead to the synthesis of stilbene-like derivatives. researchgate.net

Grignard Reagent Formation: The bromine atom can be exchanged with magnesium to form the corresponding Grignard reagent, 4-(1-methoxycyclobutyl)phenylmagnesium bromide. chegg.comresearchgate.netresearchgate.net This organometallic intermediate can then be reacted with a variety of electrophiles to introduce a wide range of substituents.

The table below summarizes the expected products from these key reactions.

Interactive Data Table: Reactivity of this compound

| Reaction Type | Reactant 2 | Expected Product |

| Suzuki-Miyaura Coupling | Phenylboronic acid | 4-(1-Methoxycyclobutyl)-1,1'-biphenyl |

| Buchwald-Hartwig Amination | Morpholine | 4-(4-(1-Methoxycyclobutyl)phenyl)morpholine |

| Heck Coupling | Styrene (B11656) | 1-(4-(1-Methoxycyclobutyl)phenyl)-2-phenylethene |

| Grignard Formation | Mg | 4-(1-Methoxycyclobutyl)phenylmagnesium bromide |

Future Research Directions and Emerging Methodologies

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and improve safety. researchgate.net For a multi-step synthesis, such as that required for 1-Bromo-4-(1-methoxycyclobutyl)benzene, these principles can be applied at every stage. Future research will likely focus on replacing hazardous reagents, minimizing waste, and reducing energy consumption. researchgate.net

Key areas for green innovation in the synthesis of this compound include:

Catalytic Processes: Moving away from stoichiometric reagents in favor of catalytic alternatives is a core tenet of green chemistry. researchgate.net For instance, the Williamson ether synthesis, a classical method for forming the methoxycyclobutyl moiety, could be re-envisioned. Research into a catalytic version (CWES) has shown that using weak alkylating agents like alcohols at high temperatures can produce alkyl aryl ethers with high selectivity and water as the only byproduct, thus minimizing salt waste. researchgate.net

Energy Efficiency: Microwave-assisted synthesis represents a significant advance in energy-efficient chemical production. mdpi.comrasayanjournal.co.in By using microwave irradiation, reaction times can often be reduced from hours to minutes, which drastically lowers energy consumption compared to conventional heating methods. mdpi.com

Safer Solvents and Reaction Conditions: The development of syntheses that utilize greener solvents (e.g., water, bio-derived solvents) or even solvent-free conditions is a major goal. mdpi.com Mechanochemical methods, which involve reactions induced by mechanical grinding without the need for bulk solvents, offer a promising avenue for reducing waste and environmental impact. mdpi.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle Addressed |

|---|---|---|---|

| Etherification | Classical Williamson Synthesis (uses strong base, produces salt waste) | Catalytic Williamson Ether Synthesis (CWES) using an alcohol | Atom Economy, Waste Prevention researchgate.net |

| Heating | Conventional oil bath heating (slow, energy-intensive) | Microwave-assisted heating | Design for Energy Efficiency mdpi.comrasayanjournal.co.in |

| Reaction Medium | Use of volatile organic compounds (VOCs) | Solvent-free mechanochemical synthesis or use of green solvents | Safer Solvents and Auxiliaries mdpi.com |

| Reagents | Use of stoichiometric, potentially hazardous reagents | Development of recyclable, metal-based or organocatalysts | Catalysis researchgate.netmdpi.com |

Application in Flow Chemistry and Microreactor Technologies

Flow chemistry, utilizing microreactors, offers a paradigm shift from traditional batch processing to continuous manufacturing. This technology provides superior control over reaction parameters, leading to improved safety, efficiency, and scalability. beilstein-journals.orgbeilstein-journals.org The synthesis of this compound, potentially involving energetic or unstable intermediates, is an ideal candidate for this technology.

The advantages of applying flow chemistry include:

Enhanced Safety: Highly exothermic reactions or those involving hazardous reagents can be managed more safely in microreactors due to the small reaction volumes and high surface-area-to-volume ratio, which allows for rapid heat dissipation. beilstein-journals.orgepa.gov This is particularly relevant for processes like nitration or reactions involving organometallic intermediates. researchgate.net

Precise Control: Microreactors enable precise control over residence time, temperature, and mixing, which can lead to higher yields and selectivities by minimizing the formation of byproducts. beilstein-journals.orgbohrium.com This level of control is difficult to achieve in large-scale batch reactors.

Handling Unstable Intermediates: Flow chemistry allows for the on-demand generation and immediate consumption of unstable intermediates. beilstein-journals.org For example, hazardous diazo compounds, which are useful synthetic intermediates, have been safely generated and used in flow systems for cross-coupling reactions. researchgate.net This approach could be adapted for intermediates required in the synthesis of the target molecule.

Table 2: Advantages of Flow Chemistry for Aromatic Compound Synthesis

| Feature | Benefit in Flow Chemistry | Relevance to Synthesis |

|---|---|---|

| Heat Transfer | Superior heat exchange capabilities prevent thermal runaways. epa.gov | Increases safety for potentially exothermic steps like Friedel-Crafts acylation or bromination. |

| Mass Transfer | Rapid mixing enhances reaction rates, especially in multiphasic systems. researchgate.net | Improves yield and consistency. |

| Residence Time | Precise control allows for quenching reactions at optimal conversion, minimizing side reactions. beilstein-journals.org | Enhances selectivity and purity of the final product. |

| Scalability | Production can be increased by running the system for longer or by numbering-up (parallel reactors). | Provides a direct path from laboratory discovery to industrial production. |

| Automation | Integrated systems allow for automated synthesis, optimization, and purification. | Accelerates the development of synthetic routes. researchgate.net |

Exploration of Novel Catalytic Systems for Transformations

The bromine atom on the phenyl ring of this compound serves as a versatile chemical handle for a wide range of transformations, primarily through transition-metal-catalyzed cross-coupling reactions. Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to expand its synthetic utility.

Areas of exploration for new catalytic systems include:

Advanced Cross-Coupling Reactions: While palladium catalysts are standard for reactions like Suzuki, Heck, and Buchwald-Hartwig amination, research is ongoing to develop more robust and efficient systems. This includes creating catalysts based on more earth-abundant and less expensive metals like nickel or copper. mdpi.com For instance, copper-catalyzed methods using specific ligands like oxalic diamides have been developed for the formation of aryl ethers from aryl halides. organic-chemistry.org

C-H Functionalization: Direct C-H activation and functionalization represent a highly atom-economical approach to building molecular complexity. Novel catalytic systems could enable the direct coupling of the aromatic ring with various partners, bypassing the need for pre-functionalization (though the bromine atom already serves this purpose). These methods are a major focus in modern synthetic chemistry. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. beilstein-journals.org This technology could be applied to transformations of this compound, enabling reactions that are difficult to achieve with traditional thermal methods, such as certain radical-based transformations.

Table 3: Emerging Catalytic Systems for Aryl Bromide Transformations

| Reaction Type | Catalyst System | Potential Advantage |

|---|---|---|

| Aryl Ether Synthesis | Copper/Oxalamide Ligands | Milder conditions, applicable to a broad range of alcohols. organic-chemistry.org |

| Suzuki-Miyaura Coupling | Nickel/Nicotinamide Ligand | Use of a more cost-effective and earth-abundant metal. mdpi.com |

| Cycloaddition | Palladium Catalysis | Enables construction of complex bicyclic structures from bicyclobutanes. rsc.org |

| General Cross-Coupling | Copper/Me4Phen Ligand | Improved efficiency for coupling with various alcohols under mild conditions. organic-chemistry.org |

Integration with Machine Learning for Retrosynthesis and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how chemical synthesis is planned and executed. rjptonline.org For a target molecule like this compound, these computational tools can significantly accelerate the discovery of efficient synthetic routes and the optimization of reaction conditions.

The integration of machine learning can be seen in several key areas:

Retrosynthesis Prediction: AI-driven platforms can analyze a target structure and propose viable retrosynthetic disconnections, effectively suggesting potential synthetic pathways. engineering.org.cn These models learn from vast databases of known chemical reactions to identify plausible starting materials and reaction sequences, moving beyond human intuition and rule-based systems. engineering.org.cnresearchgate.net

Reaction Outcome and Yield Prediction: Machine learning models can predict the outcome and potential yield of a chemical reaction based on the reactants, reagents, and conditions. rjptonline.org This predictive power allows chemists to prioritize experiments that are most likely to succeed, saving time and resources.

Condition Optimization: AI can be used to predict optimal reaction conditions, such as the best solvent, catalyst, or temperature. ibm.com Recent studies have shown that ML models can reliably predict the correct solvent for a wide range of organic reactions, a critical factor for achieving high yield and selectivity. ibm.com

Table 4: Applications of Machine Learning in Chemical Synthesis

| Application | AI/ML Technique | Objective and Benefit |

|---|---|---|

| Retrosynthesis | Sequence-to-Sequence (Seq2Seq) Models, Graph Neural Networks (GNNs) | Automatically generate multi-step synthetic routes for a target molecule. engineering.org.cn |

| Reaction Prediction | Hybrid AI models combining data-driven and knowledge-based approaches | Predict the major product of a reaction, improving experimental design. rjptonline.orgresearchgate.net |

| Solvent Selection | BERT-based classifiers, Random Forest models | Predict the most suitable solvent for a given transformation, enhancing sustainability and efficiency. ibm.com |

| Catalyst Discovery | Machine learning integrated with high-throughput screening | Accelerate the identification of novel catalysts for specific transformations. rsc.org |

Q & A

Q. What are the primary synthetic routes for 1-Bromo-4-(1-methoxycyclobutyl)benzene, and how do reaction conditions influence yield?

Synthesis typically involves multi-step strategies, such as:

- Cyclobutyl Group Introduction : Methoxycyclobutyl groups can be installed via nucleophilic substitution or transition-metal-catalyzed coupling. For example, Pd-catalyzed cross-coupling with organoboron reagents (e.g., Suzuki-Miyaura coupling) is effective for aryl-bromo bond formation .

- Acetal Formation : Methoxy groups may be introduced via acid-catalyzed reactions with methanol, as seen in analogous dimethoxybenzene derivatives .

Key factors affecting yield include catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%), solvent polarity (THF or DMF for polar intermediates), and temperature (60–100°C for coupling reactions). Purification often requires column chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxycyclobutyl protons at δ 3.2–3.5 ppm and aromatic protons at δ 7.2–7.8 ppm). ²D NMR (e.g., COSY, HSQC) resolves overlapping signals in cyclobutyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₁H₁₃BrO⁺ requires m/z 241.0084).

- Infrared Spectroscopy : C-O (methoxy) stretches at 1100–1250 cm⁻¹ and aromatic C-Br vibrations near 550 cm⁻¹ validate functional groups .

Advanced Research Questions

Q. How can discrepancies in reaction yields during Suzuki-Miyaura coupling with this compound be systematically addressed?

Yield variations often stem from:

- Catalyst Deactivation : Trace oxygen or moisture degrades Pd catalysts. Use rigorously dried solvents and inert atmospheres (argon/glovebox) .

- Steric Hindrance : The methoxycyclobutyl group may impede coupling. Bulkier ligands (e.g., SPhos) enhance reactivity for hindered substrates .

- Competing Side Reactions : Protodebromination or homocoupling can occur. Optimize base (e.g., K₂CO₃ over NaOH) and stoichiometry (1.2–1.5 eq. boronic acid) .